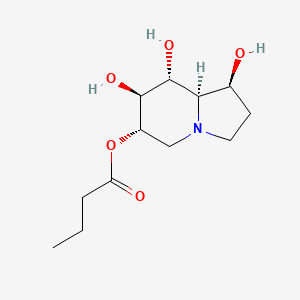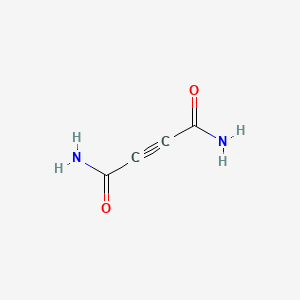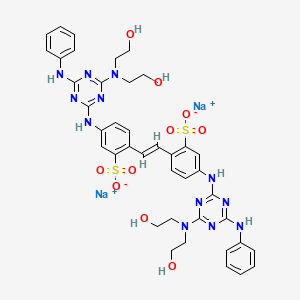
Carboxine
Vue d'ensemble
Description
La carboxine est un fongicide systémique principalement utilisé en agriculture pour protéger les cultures contre les maladies fongiques. Elle a été commercialisée pour la première fois par Uniroyal en 1969 sous la marque Vitavax. Le composé est un anilide, combinant un acide hétérocyclique avec de l'aniline, et fonctionne comme un inhibiteur de la succinate déshydrogénase (SDHI) .
Mécanisme D'action
Target of Action
Carboxin primarily targets the Succinate Dehydrogenase [ubiquinone] Flavoprotein Subunit in mitochondria . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
Carboxin acts by inhibiting the activity of succinate dehydrogenase (SDHI) . It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so . This inhibition disrupts the tricarboxylic acid cycle and the electron transport chain, leading to a halt in energy production .
Biochemical Pathways
The primary biochemical pathway affected by Carboxin is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), and the electron transport chain . These pathways are vital for the production of ATP, the primary energy currency of the cell. By inhibiting succinate dehydrogenase, Carboxin disrupts these pathways, leading to a decrease in ATP production .
Pharmacokinetics
It is known that carboxin is moderately soluble in water and is non-volatile .
Result of Action
The primary result of Carboxin’s action is the inhibition of energy production in cells. This is due to its disruption of the tricarboxylic acid cycle and the electron transport chain . In yeast, Carboxin has been shown to prevent growth by inhibiting protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carboxin. It is known to be an effective agricultural fungicide and is typically used as a seed treatment to protect crops from fungal diseases .
Applications De Recherche Scientifique
Carboxin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of succinate dehydrogenase.
Biology: Employed in studies to understand fungal metabolism and resistance mechanisms.
Medicine: Investigated for its potential effects on mammalian cells and its toxicity profile.
Industry: Utilized in agriculture to protect crops from fungal diseases, particularly in cereals and vegetables
Analyse Biochimique
Biochemical Properties
Carboxine acts as an inhibitor of succinate dehydrogenase (SDHI) . Succinate dehydrogenase is a key enzyme in the tricarboxylic acid cycle and electron transport chain . By inhibiting this enzyme, this compound disrupts these crucial biochemical pathways .
Cellular Effects
This compound’s inhibition of succinate dehydrogenase impacts various types of cells and cellular processes . By preventing the normal function of the tricarboxylic acid cycle and electron transport chain, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the quinone reduction site of the succinate dehydrogenase enzyme complex . This prevents ubiquinone from binding to the same site . As a result, the tricarboxylic acid cycle and electron transport chain cannot function .
Temporal Effects in Laboratory Settings
It is known that this compound is moderately soluble in water and tends not to persist in soil or water systems
Metabolic Pathways
This compound is involved in the tricarboxylic acid cycle and electron transport chain by inhibiting succinate dehydrogenase
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la carboxine implique plusieurs étapes. Initialement, l'éthyl 2-chloroacétoacétate est traité avec du 2-mercaptoéthanol et une base, suivi d'une cyclisation et d'une élimination de l'eau en milieu acide. Cela conduit à la formation de l'ester éthylique de l'hétérocycle 1,4-oxathiine. L'ester est ensuite converti en amide avec de l'aniline dans des conditions standard via l'acide carboxylique et le chlorure d'acide .
Méthodes de production industrielle
La production industrielle de la this compound implique généralement le mélange d'un solvant organique avec un produit humide de la this compound, suivi d'une distillation et d'une déshydratation. Ce procédé peut être optimisé en utilisant un chauffage par pulvérisation ou un chauffage par évaporateur à membrane pour obtenir un fonctionnement continu et un rendement élevé .
Analyse Des Réactions Chimiques
Types de réactions
La carboxine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution impliquent souvent le remplacement de groupes fonctionnels sur le cycle oxathiine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l'oxythis compound et divers dérivés aminés, qui conservent une activité fongicide .
Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier l'inhibition de la succinate déshydrogénase.
Biologie : Employée dans des études pour comprendre le métabolisme fongique et les mécanismes de résistance.
Médecine : Investigée pour ses effets potentiels sur les cellules mammifères et son profil de toxicité.
Industrie : Utilisée en agriculture pour protéger les cultures contre les maladies fongiques, en particulier dans les céréales et les légumes
Mécanisme d'action
La this compound exerce ses effets en inhibant la succinate déshydrogénase (SDHI), une enzyme impliquée dans le cycle de l'acide tricarboxylique et la chaîne de transport d'électrons. Elle se lie au site de réduction de la quinone du complexe enzymatique, empêchant l'ubiquinone de se lier et perturbant ainsi la chaîne de transport d'électrons. Cette inhibition conduit à un arrêt de la production d'ATP et à la mort cellulaire fongique subséquente .
Comparaison Avec Des Composés Similaires
La carboxine est souvent comparée à d'autres fongicides systémiques tels que les strobilurines et les carboxamides.
Strobilurines : Ces fongicides inhibent également la respiration mitochondriale mais ciblent un site différent dans la chaîne de transport d'électrons.
Liste de composés similaires
- Oxythis compound
- Strobilurines
- Carboxamides
La combinaison unique de la this compound d'un acide hétérocyclique avec de l'aniline et son inhibition spécifique de la succinate déshydrogénase en font un outil précieux en recherche agricole et scientifique .
Propriétés
IUPAC Name |
6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSRZJIHXQEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Record name | CARBOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18071 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023951 | |
| Record name | Carboxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carboxin appears as off-white crystals. Systemic fungicide and seed protectant., Colorless to off-white or white solid; [HSDB] | |
| Record name | CARBOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18071 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carboxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
203 °C | |
| Record name | CARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
221.2 g/L in acetone, 89.33 g/L in methanol, 107.7 g/L in ethyl acetate, all at 20 °C., In water, 147 mg/L at 20 °C | |
| Record name | Carboxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.7 g/mL | |
| Record name | CARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000018 [mmHg], 1.5X10-7 mm Hg at 25 °C | |
| Record name | Carboxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Carboxin was tested for its effects on the activities of mitochondria from fungi. At low concentrations it inhibited mitochondrial succinate oxidation from the sensitive fungus Ustilago maydis. The inhibition was of the noncompetitive nature. It is believed that carboxin inhibits mitochondrial respiration at or close to the site of succinate oxidation and does not greatly affect the remaining portion of the electron transport system or the coupled phosphorylation reactions., The sequence of an allele encoding the iron sulfur protein subunit of succinate dehydrogenase was determined following PCR amplification of genomic DNA from a carboxin sensitive Ustilago maydis strain. Comparison of this sequence with that of the iron sulfur protein allele from a carboxin resistant strain revealed a two base difference between the sequences. This mutation led to the substitution of a leucine residue for a histidine residue within the third cysteine rich cluster of the deduced amino acid sequence of the carboxin resistant strain allele. This cluster, which is associated with the S3 iron redox center, is involved in the transport of electrons from succinate to ubiquinone. Confirmation that this nucleotide change led to enhanced resistance to carboxin was obtained following mutagenesis of the sensitive iron sulfur protein allele to the resistant form and expression of the mutated allele in Ustaligo maydis., The compounds /carboxin and oxycarboxin/ inhibit oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone. | |
| Record name | CARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ETHANOL OR METHANOL, WHITE SOLID, Off-white crystalline solid | |
CAS No. |
5234-68-4 | |
| Record name | CARBOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18071 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carboxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBOXIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8K850HDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91.5 to 92.5 °C and 98 to 101 °C, reflecting two crystalline structures which revert to one in solution. | |
| Record name | Carboxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Carboxine?
A1: this compound is a systemic fungicide that primarily acts by inhibiting the succinate dehydrogenase enzyme (SDH) in the mitochondrial respiratory chain of fungi. [, , ] This enzyme plays a crucial role in energy production, and its inhibition disrupts cellular respiration, ultimately leading to fungal cell death.
Q2: Are there any downstream effects observed due to this compound's inhibition of succinate dehydrogenase?
A2: Yes, the inhibition of succinate dehydrogenase by this compound leads to a cascade of downstream effects:* Disrupted Electron Transport Chain: Blocking succinate dehydrogenase disrupts the flow of electrons in the mitochondrial electron transport chain, hindering ATP synthesis, the primary energy source for cellular processes. [, ]* Accumulation of Succinate: The inability of succinate dehydrogenase to function properly causes a build-up of succinate in the mitochondria. []* Increased Reactive Oxygen Species (ROS): The disrupted electron transport chain can lead to the formation of harmful reactive oxygen species, which can damage cellular components and contribute to fungal cell death. []
Q3: What is the molecular formula, weight, and any available spectroscopic data for this compound?
A3: * Molecular Formula: C12H13NO2S []* Molecular Weight: 235.30 g/mol [] * Spectroscopic Data: While specific spectroscopic data is not readily available in the provided abstracts, this compound's structure can be analyzed using techniques like NMR, IR, and Mass spectrometry to obtain detailed information on its structural features. []
Q4: How does this compound perform under different environmental conditions, and what are its common applications?
A4: this compound is primarily used as a seed treatment fungicide. [, , , , , , ] Its effectiveness can be influenced by factors like:* Seeding Date: this compound's efficacy in controlling common bunt in winter wheat decreases with delayed seeding. []* Environmental Conditions: Severe disease pressure and environmental factors influencing the micro-environment around the seed can affect this compound's performance. [, ]
Q5: How compatible is this compound with other materials?
A5: Research suggests that this compound might interact negatively with some insecticides when used in combination for soybean seed treatment, potentially impacting Bradyrhizobium spp., a nitrogen-fixing bacteria beneficial for soybean growth. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound itself is not known to exhibit direct catalytic properties. Its mode of action focuses on inhibiting the enzymatic activity of succinate dehydrogenase rather than catalyzing a specific chemical reaction. [, , ]
Q7: Has computational chemistry been applied to study this compound?
A7: While the provided abstracts don't mention specific computational studies on this compound, computational chemistry techniques like molecular docking, QSAR modeling, and molecular dynamics simulations could be employed to further understand its interactions with the target enzyme and explore potential structural modifications for improved efficacy.
Q8: Are there any specific formulation strategies to enhance this compound's stability and effectiveness?
A9: Research indicates that this compound is often used in combination with other fungicides and insecticides, particularly in seed treatments. [, , , , , ] Polymer seed coatings are also being investigated as a strategy to potentially enhance the delivery and efficacy of this compound and other active ingredients in soybean. [, , ]
Q9: Has research on the pharmacokinetics and pharmacodynamics of this compound been conducted?
A9: The provided abstracts do not delve into the specific pharmacokinetic and pharmacodynamic properties of this compound. Further research would be required to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q10: What is the efficacy of this compound in controlled environments and living organisms?
A12:
In Vitro: this compound has shown effectiveness in inhibiting the growth of Phoma cajani, the causal agent of pigeonpea stem canker, in in vitro studies. [] * In Planta:* Research confirms this compound's efficacy against loose smut in barley and wheat, with effectiveness influenced by factors like seeding date and environmental conditions. [, ]
Q11: Has resistance to this compound been observed in fungal populations?
A13: Yes, there have been reports of Ustilago nuda strains, the causal agent of loose smut in barley, developing resistance or tolerance to this compound. [] This highlights the importance of monitoring for resistance and exploring strategies to mitigate its development.
Q12: Are there any known cases of cross-resistance with other fungicides?
A12: While the provided research doesn't explicitly mention cross-resistance patterns, it's crucial to consider this aspect when using this compound, especially given the documented cases of resistance. Rotating fungicides with different modes of action can help delay or prevent the development of cross-resistance.
Q13: Are there any specific drug delivery strategies being explored for this compound?
A16: Research highlights the use of polymer seed coatings as a potential delivery method for this compound in soybean. [, , ] This approach aims to enhance the compound's adhesion to seeds, control its release, and potentially improve its efficacy.
Q14: What analytical methods are used to characterize and quantify this compound?
A18: While specific details on analytical techniques are limited in the research, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with detectors like Mass Spectrometry (MS) are commonly employed for the analysis of pesticides, including this compound. [, ]
Q15: What is the environmental impact of this compound, and are there strategies to mitigate any negative effects?
A15: While the provided research primarily focuses on this compound's fungicidal properties, it is crucial to consider its potential environmental impact. As a pesticide, its use should align with Integrated Pest Management (IPM) strategies to minimize potential risks to non-target organisms and ecosystems.
Q16: What is known about the dissolution and solubility properties of this compound?
A16: The research provided does not delve into the specific dissolution and solubility characteristics of this compound. Understanding these properties is crucial for optimizing its formulation, delivery, and ultimately its bioavailability and efficacy.
Q17: Have the analytical methods used for this compound analysis been validated?
A17: While the provided research does not specifically detail analytical method validation for this compound, it's crucial to validate any analytical method used to ensure its accuracy, precision, specificity, and reliability for the intended purpose.
Q18: What measures are taken to ensure the quality and consistency of this compound?
A18: While specific quality control measures for this compound are not mentioned in the provided research, ensuring the quality and consistency of any pesticide is paramount. This involves adhering to strict manufacturing practices, conducting thorough quality control tests throughout the production process, and ensuring proper storage and handling to maintain its integrity and efficacy.
Q19: Does this compound elicit any immunological responses?
A19: The provided research focuses primarily on this compound's fungicidal activity and does not delve into its potential to induce an immune response. Further research would be needed to explore its potential immunogenicity.
Q20: Does this compound interact with drug transporters or metabolizing enzymes?
A20: The research provided does not elaborate on this compound's potential interactions with drug transporters or metabolizing enzymes. Investigating these aspects is important for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which can impact its efficacy and potential for interactions with other compounds.
Q21: What is the biocompatibility and biodegradability of this compound?
A21: While the research primarily focuses on this compound's application and efficacy as a fungicide, it's essential to consider its biocompatibility and biodegradability. Further research is needed to assess its potential accumulation in the environment and potential effects on non-target organisms.
Q22: Are there any viable alternatives to this compound?
A22: The research mentions the use of other fungicides in combination with this compound, suggesting that alternative fungicides are available. The choice of fungicide depends on factors like the target pathogen, crop, application method, and resistance patterns in the specific region.
Q23: What research infrastructure and resources are available for studying this compound?
A28: ** Resources for studying this compound are diverse and include:* Research Institutions: Institutes like the Lithuanian Institute of Agriculture [] and the Instituto Federal de Educacao, Ciencia e Tecnologia de Mato Grosso – Campo Novo do Parecis Campus [] are actively conducting research on this compound's application and efficacy.* Analytical Tools: Techniques like HPLC, GC-MS, and various spectroscopic methods can be employed to analyze this compound's chemical structure, quantify its presence, and study its behavior. [, ]* Databases and Literature:** Scientific databases and literature, including resources like Semantic Scholar, provide valuable information on existing research, aiding in the design and execution of further studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
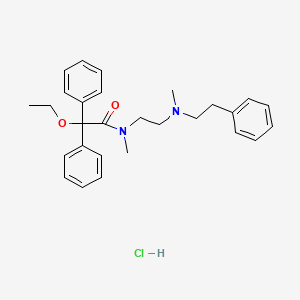
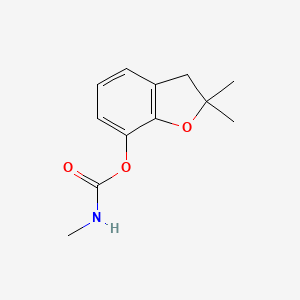
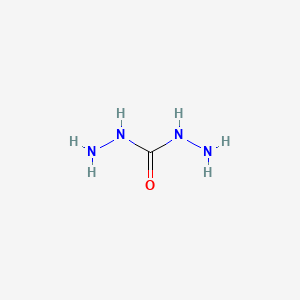
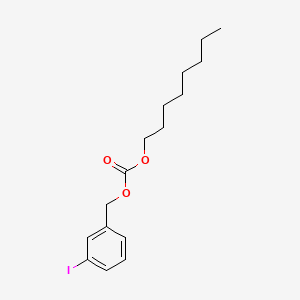
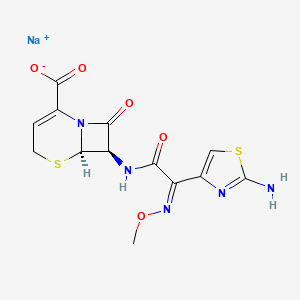
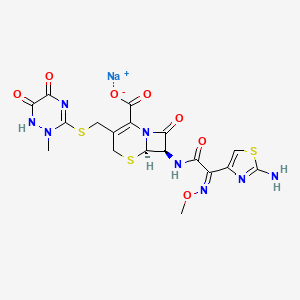
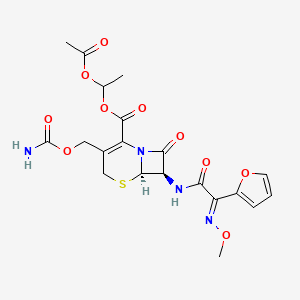
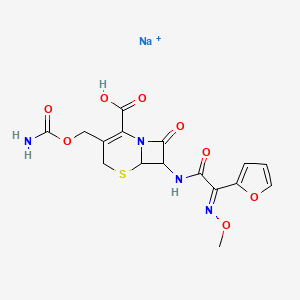
![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)
